molecular formula C17H25F3N4O B6978947 3,3,3-trifluoro-N-[[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidin-3-yl]methyl]propanamide

3,3,3-trifluoro-N-[[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidin-3-yl]methyl]propanamide

Cat. No.: B6978947
M. Wt: 358.4 g/mol
InChI Key: PMBITDYHPZHYAJ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-[[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidin-3-yl]methyl]propanamide is a synthetic compound that features a trifluoromethyl group, a pyrazolopyridine moiety, and a piperidine ring

Properties

IUPAC Name

3,3,3-trifluoro-N-[[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F3N4O/c18-17(19,20)9-16(25)21-10-13-4-3-6-23(11-13)12-14-8-15-5-1-2-7-24(15)22-14/h8,13H,1-7,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBITDYHPZHYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)CN3CCCC(C3)CNC(=O)CC(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-[[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidin-3-yl]methyl]propanamide typically involves multiple steps:

  • Formation of the pyrazolopyridine moiety: This is generally achieved through a cyclization reaction involving suitable precursors.

  • Attachment of the piperidine ring: The piperidine moiety can be synthesized through various amine-functionalization reactions, often under acidic or basic conditions.

  • Incorporation of the trifluoromethyl group: This is achieved via trifluoromethylation reactions, which can involve reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, focusing on scalability, yield, and purity. Common techniques include the use of high-pressure reactors, continuous flow synthesis, and the application of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound may undergo oxidation reactions, particularly at the piperidine or pyrazolopyridine rings, leading to the formation of N-oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can target the amide bond or any potentially reactive double bonds within the molecule, possibly using reagents like lithium aluminum hydride.

  • Substitution: Nucleophilic and electrophilic substitution reactions may occur at various sites, especially where the trifluoromethyl and amine groups are present.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Halogenating agents, alkylating agents

Major Products

  • Oxidation may yield N-oxide derivatives.

  • Reduction could lead to secondary amines or alcohols.

  • Substitution reactions might generate halogenated or alkylated products.

Scientific Research Applications

Chemistry

  • Synthesis Intermediates: Used in the synthesis of complex organic molecules.

  • Catalyst Development: The trifluoromethyl group may make it useful in developing novel catalysts.

Biology

  • Enzyme Inhibition: Potential inhibitor for specific enzymes due to its unique structure.

  • Protein Interaction Studies: The compound's structure may be useful in studying protein-ligand interactions.

Medicine

  • Drug Development: Possible applications in developing new pharmaceuticals, particularly for targeting diseases involving central nervous system receptors.

  • Diagnostics: May be used in diagnostic imaging agents or biomarkers.

Industry

  • Material Science: Potential use in developing new materials with unique electronic or chemical properties.

Mechanism of Action

The compound's effects are largely attributed to its ability to interact with biological molecules such as proteins and enzymes. The trifluoromethyl group enhances its lipophilicity, allowing it to easily pass through cellular membranes and bind to specific targets, potentially inhibiting their function. The piperidine and pyrazolopyridine moieties provide additional binding sites, enhancing specificity and potency.

Comparison with Similar Compounds

Unique Features

  • Trifluoromethyl Group: Provides distinctive reactivity and properties.

  • Pyrazolopyridine Moiety: Adds structural complexity and potential biological activity.

Similar Compounds

  • 3,3,3-Trifluoro-2-hydroxy-2-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]propanamide

  • 3,3,3-Trifluoro-N-[(1-phenyl-1H-pyrazol-3-yl)methyl]propanamide

  • 2,2,2-Trifluoro-N-[(1-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ylmethyl)piperidin-3-yl]methyl]acetamide

By comparing these compounds, the unique combination of the trifluoromethyl group and the pyrazolopyridine moiety stands out, offering a blend of reactivity and stability.

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